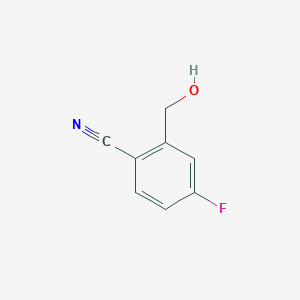

4-Fluoro-2-(hydroxymethyl)benzonitrile

Description

Significance and Research Context of Benzonitrile (B105546) and Fluorinated Hydroxymethyl Compounds

Benzonitrile and its derivatives are fundamental scaffolds in organic chemistry, serving as precursors for a wide array of pharmaceuticals, dyes, and rubber chemicals. medcraveonline.com The introduction of fluorine into organic molecules can dramatically alter their electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. researchgate.netnih.gov This makes fluorinated compounds particularly valuable in drug discovery and materials science. researchgate.netmdpi.com Specifically, the presence of a hydroxymethyl group provides a reactive site for further chemical modifications, expanding the synthetic possibilities.

The strategic placement of fluorine and hydroxymethyl groups on the benzonitrile ring, as seen in 4-Fluoro-2-(hydroxymethyl)benzonitrile, creates a molecule with a unique combination of properties. The electron-withdrawing nature of the fluorine atom and the nitrile group, coupled with the reactive potential of the hydroxymethyl group, makes this compound a subject of significant interest in medicinal chemistry and materials science research. nbinno.com360iresearch.com

Overview of the Research Landscape for this compound

The research landscape for this compound is characterized by its role as a key intermediate in the synthesis of more complex molecules. Academic and industrial research has focused on leveraging its distinct functional groups for the construction of novel compounds with potential therapeutic applications. For instance, related fluorinated benzonitrile derivatives have been investigated for their potential as PD-1/PD-L1 inhibitors in cancer therapy and in the development of treatments for type II diabetes. nih.govossila.com

The compound's chemical properties have been documented, providing a foundation for its application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C8H6FNO |

| Molecular Weight | 151.14 g/mol |

| CAS Number | 1000339-93-4 |

Data sourced from PubChem and other chemical suppliers. nih.govscbt.com

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound is primarily driven by the following objectives:

Development of Novel Synthetic Methodologies: Researchers are exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. researchgate.net

Exploration of New Therapeutic Agents: The compound serves as a scaffold for the design and synthesis of new drug candidates targeting a range of diseases. nbinno.comnih.gov The unique combination of its functional groups allows for targeted modifications to optimize biological activity and pharmacokinetic properties.

Advancement in Materials Science: The properties imparted by the fluorine atom are being explored for the development of new materials, such as specialty polymers and functional materials. nbinno.com

The versatility of this compound as a chemical intermediate positions it as a compound of growing importance in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSPVGHLXWQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650502 | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-93-4 | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Hydroxymethyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Fluoro-2-(hydroxymethyl)benzonitrile allows for the identification of plausible synthetic pathways by breaking the target molecule down into simpler, commercially available precursors. Two primary strategic disconnections are considered based on functional group interconversion (FGI) and C-C or C-X bond formations.

Disconnection 1: C-O Bond of the Hydroxymethyl Group: The hydroxymethyl group can be retrosynthetically derived from a methyl group via oxidation or from an aldehyde or carboxylic acid via reduction. This leads to key precursors such as 4-Fluoro-2-methylbenzonitrile (B118529) or 4-Fluoro-2-formylbenzonitrile (B1532091) . This is a common and effective strategy as the oxidation of a benzylic methyl group or the reduction of a benzaldehyde (B42025) is typically a high-yielding transformation.

Disconnection 2: C-CN Bond of the Nitrile Group: The nitrile group can be installed via a nucleophilic substitution reaction, most commonly from a benzyl (B1604629) halide (e.g., bromide) or through a Sandmeyer reaction from an amino group. This approach identifies precursors like 2-(Bromomethyl)-5-fluorobenzyl alcohol or 4-Fluoro-2-(hydroxymethyl)aniline . Another powerful method is the palladium-catalyzed cyanation of an aryl halide or sulfonate, pointing to precursors like 2-Bromo-5-fluorobenzyl alcohol . organic-chemistry.org

These disconnections form the basis for designing the synthetic routes detailed in the following sections.

Classical and Established Synthetic Routes to this compound

Established synthetic routes typically involve multi-step sequences that rely on well-understood and robust chemical reactions. These pathways prioritize yield and purity, often starting from readily available fluorinated aromatic compounds.

A logical and widely practiced pathway to synthesize substituted benzyl alcohols involves the functionalization of a corresponding toluene (B28343) derivative. For the target molecule, a plausible two-step synthesis starts from 4-Fluoro-2-methylbenzonitrile .

Benzylic Bromination: The first step is the radical bromination of the methyl group. 4-Fluoro-2-methylbenzonitrile is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This selectively installs a bromine atom at the benzylic position to yield 2-(Bromomethyl)-5-fluorobenzonitrile .

Hydrolysis to Benzyl Alcohol: The resulting benzyl bromide is then subjected to hydrolysis to form the desired hydroxymethyl group. This can be achieved under various conditions, such as reacting with water in a solvent like dimethyl sulfoxide (B87167) (DMSO) or by first forming an acetate (B1210297) ester with potassium acetate followed by hydrolysis. This two-step sequence is analogous to a patented method for the synthesis of the isomeric 3-Fluoro-4-(hydroxymethyl)benzonitrile. google.com

An alternative pathway involves the reduction of a corresponding benzaldehyde.

Synthesis of the Aldehyde: A suitable precursor, 4-Fluoro-2-formylbenzonitrile , can be synthesized from 3-bromo-4-fluoro-benzaldehyde and cuprous cyanide. chemicalbook.com

Reduction to the Alcohol: The formyl group of 4-Fluoro-2-formylbenzonitrile is then selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method is efficient and prevents the reduction of the nitrile group.

The successful synthesis of this compound relies on the availability and reactivity of key precursors and the stability of the intermediates formed during the reaction sequence.

| Precursor/Intermediate | Role in Synthesis |

| 4-Fluoro-2-methylbenzonitrile | Starting material for the benzylic functionalization pathway. ossila.com |

| 2-(Bromomethyl)-5-fluorobenzonitrile | Key intermediate in the bromination-hydrolysis sequence. |

| 4-Fluoro-2-formylbenzonitrile | Key precursor for the reduction pathway. echemi.comchemscene.com |

| N-Bromosuccinimide (NBS) | Reagent for selective benzylic bromination. google.com |

| Sodium Borohydride (NaBH₄) | Selective reducing agent for converting aldehydes to alcohols. |

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and safer processes. These principles are being applied to the synthesis of complex molecules like this compound through innovative catalytic methods and process technologies.

Catalytic approaches offer significant advantages by reducing waste, lowering energy consumption, and often providing higher selectivity.

Catalytic Cyanation: The introduction of the nitrile group can be achieved using modern transition-metal-catalyzed reactions. Palladium or nickel-based catalysts can facilitate the cyanation of aryl chlorides or sulfonates using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II). organic-chemistry.orgrsc.org This avoids the harsh conditions or highly toxic reagents (e.g., CuCN at high temperatures) used in classical methods.

Green Synthesis of Nitriles from Aldehydes: Research has focused on greener methods for converting aldehydes to nitriles, a transformation relevant if the synthesis proceeds through 4-Fluoro-2-(hydroxymethyl)benzaldehyde. One innovative approach uses hydroxylamine (B1172632) hydrochloride in an ionic liquid which acts as a co-solvent, catalyst, and phase-separation agent, simplifying the process and eliminating the need for metal catalysts. rsc.orgrsc.orgsemanticscholar.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for assembling benzonitrile (B105546) frameworks through annulation reactions, offering novel pathways to construct the core aromatic ring system itself. acs.org While direct application to this specific target is not documented, these methods represent the frontier of benzonitrile synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced safety, better process control, and easier scalability compared to traditional batch processing. chemicalindustryjournal.co.uk This technology is particularly advantageous for multi-step syntheses of active pharmaceutical ingredients (APIs) and their intermediates. nih.govmdpi.comresearchgate.net

A potential continuous flow process for synthesizing this compound could integrate the two-step bromination and hydrolysis sequence starting from 4-Fluoro-2-methylbenzonitrile.

Step 1 (Bromination): A solution of 4-Fluoro-2-methylbenzonitrile and NBS could be pumped through a heated microreactor, potentially utilizing a packed-bed initiator or a photo-flow reactor to initiate the radical reaction safely and efficiently. google.com

Step 2 (Hydrolysis): The output stream containing the benzyl bromide intermediate could be directly mixed with a stream of water/DMSO and fed into a second heated reactor to perform the hydrolysis.

This integrated setup would minimize the handling of the lachrymatory benzyl bromide intermediate and allow for rapid production with precise control over reaction times and temperatures, leading to higher yields and purity. nih.govresearchgate.net

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Handling of hazardous intermediates (e.g., benzyl bromide) required. Potential for thermal runaway in large-scale reactions. | Hazardous intermediates are generated and consumed in situ within a closed system, minimizing exposure. Superior heat transfer prevents thermal runaway. mdpi.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). chemicalindustryjournal.co.uk |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise digital control over parameters like temperature, pressure, and residence time, leading to better reproducibility and yield. rsc.org |

| Efficiency | Intermediate isolation and purification steps can lead to material loss and longer overall process time. | Multi-step reactions can be telescoped, eliminating workup and isolation steps, thus increasing overall efficiency. mdpi.com |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for the efficient and cost-effective synthesis of this compound. This involves a systematic investigation of various parameters, including temperature, reaction time, catalyst loading, and solvent choice, to achieve the highest possible yield and purity of the desired product.

For the synthesis of this compound via the reduction of 4-fluoro-2-formylbenzonitrile, the choice of reducing agent and catalyst system is paramount. The optimization process would involve screening different catalysts, such as palladium- or platinum-based catalysts for hydrogenation, and optimizing the hydrogen pressure and temperature to ensure complete conversion of the aldehyde without affecting the nitrile or fluoro groups.

In the case of the oxidation of 4-fluoro-2-methylbenzonitrile, optimization would focus on finding a catalyst and oxidant combination that provides high selectivity for the formation of the hydroxymethyl group over the corresponding aldehyde or carboxylic acid. The reaction temperature and time would also be critical parameters to control to prevent over-oxidation.

Table 1: Hypothetical Optimization of the Catalytic Reduction of 4-Fluoro-2-formylbenzonitrile

| Entry | Catalyst (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Yield of this compound (%) |

| 1 | 1% Pd/C | 1 | 25 | Ethanol | 24 | 85 | 80 |

| 2 | 1% Pd/C | 5 | 25 | Ethanol | 12 | 95 | 92 |

| 3 | 1% Pd/C | 5 | 50 | Ethanol | 6 | >99 | 97 |

| 4 | 0.5% Pd/C | 5 | 50 | Ethanol | 12 | 98 | 95 |

| 5 | 1% PtO₂ | 5 | 50 | Ethanol | 8 | >99 | 96 |

| 6 | 1% Pd/C | 5 | 50 | Methanol | 6 | >99 | 98 |

This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for achieving high yields of the target compound. Further research and publication of detailed experimental procedures are necessary to fully elucidate the most efficient and sustainable synthetic routes to this compound.

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Hydroxymethyl Benzonitrile

Reactivity of the Nitrile Functionality in 4-Fluoro-2-(hydroxymethyl)benzonitrile

The nitrile group is a versatile functional group that can undergo a variety of transformations. Its carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the basis for its reactivity.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. Weaker nucleophiles generally require acid catalysis to activate the nitrile group for addition.

Cycloaddition reactions involving the nitrile group are also known, particularly [3+2] cycloadditions with azides to form tetrazoles. These reactions are often catalyzed by metal salts and are a powerful tool for the synthesis of highly functionalized heterocyclic compounds. While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity pattern of aromatic nitriles suggests its participation in such transformations.

Table 1: Illustrative Nucleophilic Addition Reactions of Benzonitriles

| Nucleophile | Reagent/Catalyst | Intermediate | Final Product |

| Grignard Reagent (RMgX) | 1. RMgX, Et₂O 2. H₃O⁺ | Imine | Ketone |

| Organolithium (RLi) | 1. RLi, THF 2. H₃O⁺ | Imine | Ketone |

| Azide (N₃⁻) | ZnCl₂ or other Lewis Acid | - | Tetrazole |

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. The outcome of the reaction is dependent on the reaction conditions, such as temperature and the concentration of the acid or base. Milder conditions tend to favor the formation of the amide, while more forcing conditions lead to the carboxylic acid.

Reduction of the nitrile group in this compound would lead to the corresponding primary amine, 4-Fluoro-2-(hydroxymethyl)benzylamine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be employed.

Table 2: Typical Hydrolysis and Reduction Products of Benzonitriles

| Reaction | Reagents/Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), gentle heat | Amide |

| Full Hydrolysis | H₂SO₄ (aq.), strong heat or NaOH (aq.), heat | Carboxylic Acid |

| Reduction | H₂, Pd/C or PtO₂ | Primary Amine |

| Reduction | LiAlH₄, THF then H₂O | Primary Amine |

Reactivity of the Hydroxymethyl Group in this compound

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits the characteristic reactivity of this functional class. It can be a site for esterification, etherification, oxidation, and various derivatizations.

The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction, known as esterification, is typically carried out in the presence of an acid catalyst.

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol all the way to the carboxylic acid.

Reduction of the hydroxymethyl group is less common as it is already in a reduced state. However, under certain conditions, it could potentially be reduced to a methyl group, though this would require harsh conditions and is not a typical transformation.

The hydroxyl group is a prime site for derivatization to modify the properties of the molecule. Besides esterification and etherification, it can be converted into a variety of other functional groups. For example, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position.

Table 3: Representative Reactions of the Hydroxymethyl Group

| Reaction | Reagents/Conditions | Product Functional Group |

| Esterification | RCOOH, H⁺ catalyst | Ester (-O-CO-R) |

| Etherification | 1. NaH 2. R-X | Ether (-O-R) |

| Oxidation (mild) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |

| Oxidation (strong) | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Tosylation | TsCl, pyridine | Tosylate (-OTs) |

Influence of the Fluoro Substituent on the Reactivity of this compound

The reactivity of this compound is fundamentally governed by the interplay of the electronic properties of its three functional groups: the nitrile (-CN), the hydroxymethyl (-CH₂OH), and the fluoro (-F) substituent.

Electronic Effects and Aromatic Substitution Reactions

The fluorine atom at the para-position to the nitrile group exerts a significant influence on the electron density of the aromatic ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing its electron density.

Conversely, like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker compared to its strong inductive effect. The net result is a general deactivation of the ring for electrophilic attack compared to benzene.

The nitrile group is also strongly deactivating and meta-directing due to its powerful inductive and resonance electron-withdrawing effects. The hydroxymethyl group, being ortho to the nitrile, has a mild activating effect. The combined electronic influence of these substituents makes predicting the regioselectivity of aromatic substitution reactions complex without specific experimental data.

Fluorination and Fluoroalkylation Reactions Involving this compound

There is a lack of specific literature detailing fluorination or fluoroalkylation reactions where this compound serves as the substrate. In principle, the existing C-F bond is generally stable and not readily replaced by other fluorine isotopes or fluoroalkyl groups under standard conditions. Reactions involving the other functional groups, such as the conversion of the hydroxymethyl group to a trifluoromethyl group, would require harsh conditions that could affect the stability of the entire molecule.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic investigations, including reaction pathway elucidation and transition state analysis, are crucial for understanding and optimizing chemical transformations. Unfortunately, such studies specifically for this compound are not present in the current body of scientific literature.

Reaction Pathway Elucidation

Without experimental or computational studies, any proposed reaction pathway for this compound would be purely speculative and based on the known reactivity of analogous compounds. For instance, in a hypothetical SNAr reaction, the pathway would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate, which is characteristic of this reaction type. The stability of this intermediate would be influenced by all three substituents on the ring.

Transition State Analysis

Transition state analysis, which provides information on the energy barriers and the geometry of the transition state of a reaction, is typically achieved through computational chemistry methods (like Density Functional Theory - DFT) or advanced kinetic studies. At present, no such analyses have been published for reactions involving this compound. Such studies would be invaluable in providing a deeper understanding of its reactivity.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 2 Hydroxymethyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of 4-Fluoro-2-(hydroxymethyl)benzonitrile provides critical information about the number, environment, and connectivity of protons. The aromatic region typically displays complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The hydroxymethyl group gives rise to characteristic signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.

Similarly, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of the electron-withdrawing fluorine and nitrile groups, along with the hydroxymethyl substituent, results in a wide dispersion of chemical shifts for the aromatic carbons. The carbon of the nitrile group appears at the downfield end of the spectrum, while the methylene carbon of the hydroxymethyl group is observed in the aliphatic region.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.45 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

| H-5 | ~7.20 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| H-6 | ~7.60 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| -CH₂- | ~4.80 | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~110 (d, J(C-F) ≈ 22 Hz) |

| C2 | ~145 |

| C3 | ~128 (d, J(C-F) ≈ 8 Hz) |

| C4 | ~164 (d, J(C-F) ≈ 255 Hz) |

| C5 | ~118 (d, J(C-F) ≈ 21 Hz) |

| C6 | ~134 (d, J(C-F) ≈ 9 Hz) |

| -CH₂- | ~63 |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms within a molecule. hmdb.ca Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis of fluorinated compounds. hmdb.cahuji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic effects of the other substituents. alfa-chemistry.com The signal will be split into a multiplet due to coupling with the neighboring aromatic protons, specifically H-3 and H-5. The magnitude of these coupling constants provides further structural confirmation. For aromatic fluorides, the typical chemical shift range is between -100 and -130 ppm relative to CFCl₃. ucsb.educolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent aromatic protons (H-5 with H-6), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). sdsu.edu This is crucial for assigning the carbon signals. For instance, the signal for the -CH₂- protons would show a cross-peak to the methylene carbon signal, and the aromatic proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), which is vital for piecing together the molecular skeleton. sdsu.edu Key expected correlations include those from the methylene protons (-CH₂-) to the aromatic carbons C1, C2, and C3, and from the aromatic proton H-6 to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. A NOESY spectrum could potentially show a correlation between the methylene protons and the aromatic proton at the C3 position, which would indicate a preferred conformation of the hydroxymethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Characteristic Absorption Frequencies of Functional Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

-OH Stretch: The hydroxyl group gives rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, due to hydrogen bonding.

Aromatic C-H Stretch: These absorptions appear as a series of weaker bands above 3000 cm⁻¹.

-C≡N Stretch: The nitrile group has a very characteristic, sharp, and medium-intensity absorption in the IR spectrum around 2230-2220 cm⁻¹. This band is often strong in the Raman spectrum.

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration results in a strong absorption in the IR spectrum, usually in the range of 1250-1000 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3400-3200 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3100-3000 | Medium to Weak |

| C≡N stretch | IR, Raman | 2230-2220 | Medium, Sharp (IR); Strong (Raman) |

| Aromatic C=C stretch | IR, Raman | 1610-1450 | Medium to Strong |

| C-F stretch | IR | 1250-1150 | Strong |

Hydrogen Bonding Interactions

The presence of the hydroxyl group in this compound allows for the formation of hydrogen bonds, which can be either intramolecular or intermolecular. nih.gov

Intramolecular Hydrogen Bonding: A hydrogen bond could potentially form between the hydroxyl proton and the nitrogen atom of the nitrile group, creating a six-membered ring. This would result in a shift of the O-H stretching frequency to a lower wavenumber and a sharpening of the band compared to a non-bonded OH group.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the hydroxyl group can form hydrogen bonds with neighboring molecules, leading to dimerization or the formation of polymeric chains. This type of interaction typically results in a very broad O-H stretching band in the IR spectrum.

The specific nature of the hydrogen bonding can be investigated by studying the O-H stretching region of the IR spectrum at different concentrations and in different solvents.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. High-resolution and tandem mass spectrometry techniques offer a deep dive into the molecular identity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a molecular formula of C₈H₆FNO, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula and providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆FNO |

| Theoretical Monoisotopic Mass | 151.0430 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a predictive analysis of its fragmentation pathways can be made based on the functional groups present.

Upon ionization, the molecular ion [M]+• or a protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). Key fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH) or water (H₂O): The hydroxymethyl group is susceptible to cleavage, leading to the formation of a stable benzylic cation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde.

Cleavage of the cyano group (•CN): The nitrile group can be lost as a radical.

Loss of hydrogen fluoride (B91410) (HF): While generally a strong bond, C-F bond cleavage can sometimes be observed.

The analysis of the m/z values of these fragment ions allows for the piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the atoms.

Table 2: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

| 151 | [C₈H₅FN]⁺ | H₂O |

| 151 | [C₇H₆FO]⁺ | HCN |

| 151 | [C₈H₆FNO - CH₂O]⁺ | CH₂O |

Note: This table is based on predicted fragmentation patterns. Experimental MS/MS studies are required for confirmation.

X-ray Crystallography for Solid-State Structure and Conformation

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. By irradiating a suitable single crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. This allows for the precise determination of atomic coordinates.

Key structural parameters that would be obtained include:

The planarity of the benzene (B151609) ring.

The bond lengths of the C-F, C-C, C-N, C-O, and C-H bonds.

The bond angles within the aromatic ring and the substituent groups.

The torsional angles describing the orientation of the hydroxymethyl and cyano groups relative to the benzene ring.

Table 3: Representative Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.2 |

| c (Å) | 14.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 689.9 |

| Z | 4 |

Note: This table is a hypothetical representation of the type of data that would be obtained from a single crystal X-ray diffraction experiment. No published crystallographic data for this specific compound was found.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its solid-state architecture:

Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent is a strong hydrogen bond donor, while the nitrogen atom of the cyano group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This is likely to be the dominant intermolecular interaction, leading to the formation of chains or more complex networks of molecules.

Dipole-Dipole Interactions: The polar C-F and C≡N bonds will contribute to dipole-dipole interactions, influencing the relative orientation of molecules.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.

Understanding these interactions is critical as they influence the material's physical properties, such as melting point, solubility, and crystal morphology.

Other Advanced Spectroscopic Techniques Applied to this compound

While mass spectrometry and X-ray crystallography are primary tools for structural elucidation, other advanced spectroscopic techniques would provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be essential for confirming the structure in solution and providing details about the electronic environment of the atoms. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and the C-F stretch.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules such as this compound, the most significant electronic transitions are typically the π → π* and n → π* transitions associated with its aromatic ring and substituent groups.

The benzonitrile (B105546) moiety in this compound is the primary chromophore, the part of the molecule responsible for absorbing light. The benzene ring contains a conjugated system of π electrons, which are susceptible to π → π* transitions. These transitions are generally characterized by high molar absorptivity (ε) values. Additionally, the nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group possess non-bonding electrons (n-electrons). These can undergo n → π* transitions, which are typically of lower energy and have lower molar absorptivities compared to π → π* transitions.

The presence of substituents on the benzene ring, namely the fluorine atom and the hydroxymethyl group, can influence the position (λmax) and intensity of the absorption bands. The fluorine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima through its electronic effects. The hydroxymethyl group can also subtly modify the electronic transitions.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | ~230 - 245 | High |

| n → π | ~270 - 285 | Low |

Note: The data in this table is predictive and based on the typical spectral characteristics of substituted benzonitriles. Actual experimental values may vary.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), rely on the differential interaction of chiral molecules with left and right circularly polarized light.

The parent molecule, this compound, is not chiral. However, chiral derivatives can be synthesized. For example, derivatization of the hydroxymethyl group with a chiral auxiliary or the introduction of a chiral center elsewhere in the molecule would render it optically active. The synthesis of axially chiral benzonitrile derivatives has been reported, indicating that with appropriate substitution patterns, it may be possible to create chiral atropisomers of this compound derivatives.

Should a chiral derivative of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for its characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and provide information about the absolute configuration and conformation of the molecule. For a chiral derivative of this compound, the electronic transitions observed in the UV-Vis spectrum would give rise to Cotton effects in the CD spectrum, allowing for the assignment of stereochemistry.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to a CD spectrum and can also be used to determine the absolute configuration of a chiral molecule.

In the absence of specific examples of chiral derivatives of this compound in the literature, a hypothetical data table for a potential chiral derivative is presented below to illustrate the nature of the expected data.

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) | Signal |

| Circular Dichroism | 240 | Positive Cotton Effect |

| Circular Dichroism | 275 | Negative Cotton Effect |

| Optical Rotation | 589 (Sodium D-line) | [α]D = +X° |

Note: This data is purely hypothetical and serves to illustrate the type of information that would be obtained from chiroptical spectroscopy of a chiral derivative.

The application of these advanced spectroscopic techniques is crucial for a thorough understanding of the electronic and structural properties of this compound and its potential chiral derivatives, paving the way for their application in various scientific and technological fields.

Computational and Theoretical Studies of 4 Fluoro 2 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a wide range of properties, including molecular geometry, orbital energies, and electrostatic potential surfaces, which are crucial for understanding the stability and reactivity of 4-Fluoro-2-(hydroxymethyl)benzonitrile.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

For this compound, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) basis set, would reveal that the HOMO is primarily localized on the benzene (B151609) ring, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the electron-withdrawing cyano group (-C≡N) and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (hydroxymethyl) and electron-withdrawing (fluoro, cyano) groups would modulate this gap.

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Primarily located on the aromatic ring (π-orbitals). |

| LUMO | -1.23 | Distributed over the cyano group and the aromatic ring (π*-orbitals). |

| HOMO-LUMO Gap | 6.62 | Indicates high kinetic stability. |

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, an MEP surface would show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the electronegative nitrogen atom of the cyano group, the oxygen atom of the hydroxymethyl group, and the fluorine atom. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): These regions, indicating a deficiency of electrons, would be located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the aromatic protons. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon backbone of the aromatic ring would generally exhibit a more neutral potential.

The MEP surface provides a clear picture of how the molecule would interact with other polar molecules or ions, highlighting the importance of the cyano, hydroxyl, and fluoro functional groups in directing intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around single bonds, primarily the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-O bond within the hydroxymethyl group. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation between them.

The potential energy surface (PES) can be scanned by systematically rotating the dihedral angles of interest. For the hydroxymethyl group, the key dihedral angle is defined by the plane of the aromatic ring and the C-O bond.

Theoretical calculations suggest that the most stable conformation would seek to minimize steric hindrance and maximize favorable electronic interactions, such as weak intramolecular hydrogen bonds. For instance, a conformation where the hydroxyl group's hydrogen atom is oriented away from the bulky cyano group would likely be of lower energy. The rotation of the -CH₂OH group relative to the benzene ring is expected to have a relatively low energy barrier, typical of sp³-sp² carbon-carbon single bonds in similar benzyl (B1604629) alcohol derivatives.

Table 2: Calculated Rotational Barriers for Key Dihedral Angles

| Rotational Bond | Dihedral Angle | Relative Energy (kcal/mol) | Conformation Description |

| Ar-CH₂OH | 0° | 2.5 | Eclipsed with Cyano Group (Transition State) |

| Ar-CH₂OH | 90° | 0.0 | Perpendicular to Ring (Stable Conformer) |

| Ar-CH₂OH | 180° | 1.8 | Eclipsed with C-H (Transition State) |

| H₂C-OH | 60° | 0.0 | Staggered (Stable Conformer) |

| H₂C-OH | 120° | 3.1 | Eclipsed (Transition State) |

Note: The values presented are hypothetical and based on computational studies of analogous benzyl alcohol derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in a solution, interacting with solvent molecules and other solutes.

The behavior of this compound in a solvent is crucial for understanding its properties in a realistic chemical environment. MD simulations can model the molecule in an explicit solvent box (e.g., water, ethanol, or a non-polar solvent like hexane) to investigate solvation and intermolecular forces.

Key interactions that would be observed include:

Hydrogen Bonding: The hydroxymethyl group is a potent hydrogen bond donor (from the -OH hydrogen) and acceptor (at the oxygen lone pairs). In protic solvents like water, it would form strong hydrogen bonds, significantly influencing its solubility and orientation at interfaces. The nitrogen of the cyano group and the fluorine atom can also act as weak hydrogen bond acceptors.

π-Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic molecules, which could be relevant in concentrated solutions or in biological systems.

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent structure around the functional groups of this compound, explaining macroscopic properties like solubility and partitioning behavior.

Reaction Pathway Modeling and Kinetic Predictions

While specific, detailed reaction pathway modeling and kinetic prediction studies for this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. These computational approaches are instrumental in predicting the feasibility and outcomes of chemical reactions involving this compound.

Reaction Pathway Modeling involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process identifies the most likely route a reaction will take from reactants to products, passing through transition states. For this compound, this could involve modeling its synthesis or its subsequent reactions where the nitrile, hydroxyl, or fluoro groups are transformed. Theoretical calculations can elucidate the structures of intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

Kinetic Predictions are derived from the data obtained through reaction pathway modeling. By calculating the energy barriers (activation energies) associated with each step in a reaction pathway, it is possible to predict the rate at which the reaction will proceed. Computational software can be employed to solve the transition state theory equations, yielding theoretical rate constants. These predictions are valuable for optimizing reaction conditions, such as temperature and pressure, to favor the desired product and minimize side reactions.

A hypothetical application for this compound could involve modeling its oxidation or its participation in nucleophilic substitution reactions. The electron-withdrawing nature of the nitrile and fluorine groups, combined with the nucleophilic character of the hydroxyl group, presents a complex electronic environment that can be effectively studied using these computational tools.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov While specific QSAR and QSPR models centered on this compound as a core scaffold were not found, its role as a building block in the synthesis of larger, active molecules makes it a relevant subject for such analyses.

QSAR in Drug Discovery: If a series of compounds derived from this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.gov This model would use calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to create a mathematical equation that predicts the activity of new, unsynthesized derivatives. This predictive capability is a cornerstone of modern drug design, saving time and resources. nih.gov

QSPR in Materials Science: Similarly, if this compound were used to create a series of new materials, QSPR could be employed to predict their physical properties, such as solubility, melting point, or thermal stability. nih.gov For example, derivatives of 4-fluoro-2-methylbenzonitrile (B118529) have been used in the synthesis of emitters for organic light-emitting diodes (OLEDs). ossila.com A QSPR study on a library of such emitters could help in designing new materials with improved performance characteristics.

The development of robust QSAR and QSPR models relies on the quality and diversity of the dataset. A hypothetical QSAR study for derivatives of this compound might include the descriptors shown in the table below.

| Descriptor Type | Examples | Potential Impact on Activity/Property |

| Electronic | Dipole Moment, Mulliken Charges | Influences intermolecular interactions and binding affinity. |

| Steric | Molecular Volume, Surface Area | Affects how the molecule fits into a binding site or packs in a crystal lattice. |

| Hydrophobic | LogP | Governs solubility and membrane permeability. |

| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |

By systematically modifying the structure of this compound and correlating these changes with observed activities or properties, computational models can guide the synthesis of novel compounds with enhanced characteristics.

Applications of 4 Fluoro 2 Hydroxymethyl Benzonitrile in Advanced Chemical Synthesis

Role as a Key Building Block in Multi-Step Organic Synthesis

The strategic arrangement of a nucleophilic hydroxymethyl group, an electrophilic nitrile group susceptible to transformations, and a metabolically stabilizing fluorine atom makes 4-Fluoro-2-(hydroxymethyl)benzonitrile a highly useful scaffold. Its utility in multi-step synthesis stems from the ability to selectively address each functional group under different reaction conditions, allowing for the sequential construction of complex molecules.

Construction of Heterocyclic Ring Systems

While specific, published examples detailing the use of this compound in the synthesis of particular heterocyclic rings are not prominently available, its structure is primed for such transformations. Chemical suppliers categorize it as a "heterocyclic building block," indicating its intended utility in this area. The adjacent hydroxymethyl and nitrile groups can participate in intramolecular cyclization reactions to form various fused heterocyclic systems. For instance, reduction of the nitrile to an amine followed by reaction with the hydroxymethyl group could lead to the formation of isoindoline (B1297411) derivatives. Alternatively, the hydroxymethyl group could be oxidized to an aldehyde, setting the stage for condensations with the nitrile or its derivatives to form nitrogen- and oxygen-containing heterocycles.

Potential Heterocyclic Scaffolds via this compound

| Starting Functional Groups | Potential Reaction Pathway | Resulting Heterocyclic Core |

|---|---|---|

| -CH₂OH, -CN | Reduction of nitrile, intramolecular cyclization | Fluorinated isoindolines |

| -CH₂OH, -CN | Oxidation of alcohol, intramolecular condensation | Fluorinated phthalazinones |

Synthesis of Complex Organic Architectures

The compound serves as a valuable starting material for creating elaborate molecular structures. The hydroxymethyl group can be used as a handle for extension or modification, for example, through etherification or esterification, to attach other fragments of a larger molecule. The nitrile group can be converted into a variety of other functionalities, including amines, carboxylic acids, or tetrazoles, each opening up new avenues for molecular elaboration. The fluorine atom, meanwhile, provides a stable, lipophilic element that is often desired in complex, biologically active molecules. This multi-functionality allows synthetic chemists to build complex architectures in a controlled, step-wise manner.

Precursor for Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Fluorinated organic compounds are of immense importance in the pharmaceutical industry, with a significant percentage of modern drugs containing at least one fluorine atom. The presence of fluorine can dramatically improve a drug's metabolic stability, lipophilicity, and binding affinity to its target. This compound is a key precursor for introducing a fluorinated benzyl (B1604629) fragment into potential drug candidates.

Strategies for Introducing Fluorine into Drug Candidates

The use of pre-fluorinated building blocks like this compound is a dominant strategy for incorporating fluorine into drug candidates. This approach avoids the often harsh and non-selective conditions required for late-stage fluorination. By starting with this compound, a 4-fluoro-2-(hydroxymethyl)phenyl moiety can be reliably integrated into a larger molecule, ensuring the precise placement of the fluorine atom. This is critical as the position of fluorine can have a profound impact on the pharmacological properties of the final API.

Advantages of the Building Block Approach

| Feature | Description |

|---|---|

| Regioselectivity | Ensures fluorine is placed at a specific, desired position on the aromatic ring. |

| Milder Conditions | Avoids the use of aggressive fluorinating agents on complex, sensitive molecules. |

| Predictability | Provides a reliable synthetic route for creating fluorinated analogues of existing compounds. |

Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs accessible from this compound are relevant to a variety of therapeutic areas. For instance, the fluorinated phthalide (B148349) core, which can be synthesized from this intermediate, is a scaffold found in several classes of biologically active compounds. Similarly, its potential to form precursors for isoindolinone structures is significant, as this is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of activities. While direct synthesis of a specific commercial drug from this exact intermediate is not documented in readily available literature, its utility is clear from its structural components, which are present in numerous advanced pharmaceutical intermediates.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The applications of fluorinated compounds extend beyond pharmaceuticals into the agrochemical and materials science sectors. In agrochemicals, the introduction of fluorine can enhance the efficacy and stability of herbicides, pesticides, and fungicides. The lipophilicity imparted by the fluorine atom can improve the compound's ability to penetrate biological membranes in target pests or plants.

The versatile reactivity of this compound makes it a candidate for creating novel agrochemical scaffolds. Furthermore, in the realm of specialty chemicals, fluorinated aromatic nitriles are used as intermediates in the synthesis of high-performance polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required. The combination of the nitrile and fluoro groups makes this compound a potential precursor for materials with unique dielectric properties.

Design and Synthesis of Novel Pesticides and Herbicides

While specific, commercialized pesticides directly incorporating the this compound scaffold are not extensively documented in public literature, its structural features are emblematic of motifs found in modern agrochemical design. Fluorinated benzonitriles, as a class, are recognized as important intermediates in the development of new pesticides. fluoromart.com The incorporation of a fluorine atom into an active molecule can significantly enhance its efficacy by altering its metabolic stability, binding affinity to target enzymes, and transport properties within the target organism.

Research into related compounds underscores the potential of this structural class. For instance, the synthesis of novel pesticides has been explored using fluorinated and hydroxylated benzonitrile (B105546) derivatives as key starting materials. fluoromart.com The value of this compound lies in its capacity as a versatile intermediate, where each functional group can be selectively manipulated:

Fluorine Atom: Confers increased metabolic stability and modulates the electronic properties of the aromatic ring.

Nitrile Group (-CN): A versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in various cycloaddition reactions to build more complex heterocyclic systems common in agrochemicals.

Hydroxymethyl Group (-CH2OH): Provides a site for esterification or etherification, allowing the molecule to be linked to other pharmacophores or moieties that can tune its solubility, persistence, and mode of action.

The strategic combination of these groups makes this compound a promising precursor for libraries of new compounds to be screened for herbicidal and pesticidal activity.

Table 1: Role of Functional Groups in Agrochemical Design

| Functional Group | Potential Role in Pesticide/Herbicide Synthesis |

|---|---|

| Fluorine | Increases metabolic stability, enhances binding affinity, and modifies lipophilicity. |

| Nitrile | Can be converted into amides, carboxylic acids, amines, or various heterocycles. |

| Hydroxymethyl | Acts as a point of attachment for other molecular fragments through ether or ester linkages. |

Development of Functional Materials

The unique electronic and structural characteristics of fluorinated benzonitriles make them attractive components in the synthesis of functional materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Research on structurally similar compounds provides a clear indication of the potential applications for this compound.

For example, 4-Fluoro-2-methylbenzonitrile (B118529), a closely related derivative, is used as a building block for emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com These materials are crucial for the development of highly efficient OLEDs. The benzonitrile unit contributes to the molecule's electronic properties and thermal stability, while the fluorine atom helps tune the energy levels for efficient light emission. ossila.com An OLED device fabricated with an emitter derived from this class of compound showed exceptional efficiency metrics. ossila.com

Furthermore, other fluorinated hydroxybenzonitriles have been investigated for their liquid-crystalline properties. The synthesis of ester derivatives from these compounds has led to materials with high nematic-isotropic transition temperatures, a key parameter for liquid crystal display applications. fluoromart.com The rigid nature of the benzonitrile core combined with the polarity introduced by the fluorine and nitrile groups is conducive to forming ordered liquid crystal phases.

The hydroxymethyl group in this compound offers an additional advantage, providing a reactive site for polymerization or for grafting the molecule onto a polymer backbone or a surface, thereby creating specialized functional polymers or coatings.

Table 2: Applications of Related Benzonitriles in Functional Materials

| Compound Family | Application | Key Properties Conferred by Benzonitrile Core |

|---|---|---|

| Fluorinated Methylbenzonitriles | TADF Emitters for OLEDs | Thermal stability, electron-withdrawing character, platform for creating large π-conjugated systems. ossila.com |

Exploiting the Ortho-Functionalization for Directed Synthesis

The substitution pattern of this compound is particularly amenable to advanced synthetic techniques that exploit the directing ability of its functional groups to achieve highly regioselective modifications of the aromatic ring.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that enables the functionalization of an aromatic ring exclusively at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This technique relies on the ability of a heteroatom-containing group (the DMG) to coordinate with an organolithium reagent (typically an alkyllithium like n-BuLi or sec-BuLi), delivering the base to a specific adjacent proton and facilitating its removal. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent with high regioselectivity.

In the case of this compound, two functional groups can potentially act as DMGs: the hydroxymethyl group and the nitrile group. However, the presence of the acidic proton on the hydroxyl group dictates the initial course of the reaction.

Primary Deprotonation: Treatment with one equivalent of a strong alkyllithium base will first result in the rapid and quantitative deprotonation of the alcohol to form a lithium alkoxide.

Alkoxide as a Directing Group: This newly formed lithium alkoxide (-CH₂O⁻Li⁺) is itself a potent DMG. illinois.eduresearchgate.net The lithium-coordinating oxygen atom can direct a second equivalent of the alkyllithium base to deprotonate the aromatic ring at the C3 position—the only available position ortho to the alkoxide.

This two-step, one-pot process generates a dianion intermediate that can react with an electrophile (E⁺) to introduce a new functional group at the C3 position, between the two original substituents. This strategy provides a precise method for creating highly substituted, polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods. While the nitrile group is also known to be a DMG, its directing ability is generally weaker than that of the alkoxide that is formed in situ. uwindsor.ca

Table 3: Directed ortho-Metalation (DoM) Strategy for this compound

| Step | Process | Description |

|---|---|---|

| 1 | Alkoxide Formation | The acidic proton of the -CH₂OH group reacts with the first equivalent of alkyllithium (RLi) to form a lithium alkoxide. |

| 2 | Directed ortho-Lithiation | The lithium alkoxide acts as a Directed Metalation Group (DMG), directing a second equivalent of RLi to remove a proton from the C3 position of the ring. |

| 3 | Electrophilic Quench | The resulting aryllithium intermediate reacts with an added electrophile (E⁺), which becomes attached to the C3 position. |

| 4 | Workup | Aqueous workup reprotonates the alkoxide, regenerating the hydroxymethyl group and yielding the C3-substituted product. |

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Hydroxymethyl Benzonitrile

Exploration of Novel Reaction Pathways and Catalytic Transformations

The distinct functional groups of 4-Fluoro-2-(hydroxymethyl)benzonitrile offer a rich landscape for investigating novel chemical reactions. Future research is anticipated to focus on leveraging the interplay between the electron-withdrawing nitrile and fluorine groups and the reactive hydroxymethyl group.

One promising area of exploration is the development of selective catalytic transformations. For instance, catalysts could be designed to facilitate the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid without affecting the nitrile or fluoro substituents. Conversely, the reduction of the nitrile group to an amine or the transformation of the fluorine atom via nucleophilic aromatic substitution could be explored using innovative catalytic systems. The development of enantioselective reactions involving the hydroxymethyl group could also lead to the synthesis of valuable chiral building blocks.

| Potential Reaction Type | Reagents/Catalysts to be Explored | Potential Product |

| Selective Oxidation | TEMPO-based catalysts, mild oxidizing agents | 4-Fluoro-2-formylbenzonitrile (B1532091) |

| Nitrile Reduction | Homogeneous or heterogeneous metal catalysts | (2-Amino-5-fluorophenyl)methanol |

| Nucleophilic Aromatic Substitution | Strong nucleophiles, phase-transfer catalysts | Substituted 2-(hydroxymethyl)benzonitriles |

| Etherification | Williamson ether synthesis conditions | Ether-linked benzonitrile (B105546) derivatives |

Development of New Synthetic Applications and Methodologies

The development of novel synthetic methodologies centered around this compound as a key starting material is a significant area for future research. Its trifunctional nature allows for a variety of chemical modifications, making it an attractive scaffold for the synthesis of complex molecules.

Future work could focus on its use in multicomponent reactions, where its different functional groups can react in a sequential or concerted manner to build molecular complexity rapidly. Furthermore, the development of efficient, one-pot procedures for the transformation of this compound into other valuable intermediates would be highly beneficial for streamlining synthetic routes in medicinal and materials chemistry.

Integration into Advanced Materials Science Research

The integration of this compound into the field of materials science presents a largely untapped potential. The presence of the polar nitrile group and the hydrogen-bonding capability of the hydroxymethyl group could be exploited in the design of novel liquid crystals, polymers, and other functional materials.

Future research could investigate the incorporation of this molecule into polymer backbones to enhance thermal stability, flame retardancy, and dielectric properties, owing to the presence of the fluorine atom. Its potential as a precursor for the synthesis of specialty dyes and pigments with unique photophysical properties also warrants investigation.

Unexplored Potential in Biological and Biomedical Research (as a synthetic tool or probe)

While direct biological applications of this compound are yet to be extensively studied, its potential as a synthetic tool or probe in biomedical research is significant. It can serve as a versatile building block for the synthesis of biologically active molecules, including pharmaceutical agents and agrochemicals. One area of interest is its potential role as a building block for protein degraders. calpaclab.com

The fluorinated benzonitrile moiety is a common feature in many bioactive compounds, and the hydroxymethyl group provides a convenient handle for further chemical modifications and conjugation to other molecules. Future research could focus on using this compound to synthesize libraries of novel compounds for high-throughput screening against various biological targets. Its structure could also be incorporated into chemical probes designed to study biological processes or to label specific biomolecules.

| Research Area | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel drug candidates |

| Agrochemicals | Development of new pesticides and herbicides |

| Chemical Biology | Design of molecular probes and labeling agents |

| Drug Discovery | Fragment-based drug design |

Challenges and Opportunities in Large-Scale Synthesis and Industrial Applications

For this compound to find widespread industrial application, the development of a cost-effective and scalable synthesis process is crucial. Current laboratory-scale syntheses may not be economically viable for large-scale production. Therefore, future research should focus on optimizing reaction conditions, exploring cheaper starting materials, and developing continuous flow processes.

The primary challenges include ensuring high regioselectivity during the introduction of functional groups and managing the potential hazards associated with the reagents used. However, overcoming these challenges will open up significant opportunities for its use in various industries, including pharmaceuticals, electronics, and specialty chemicals. The demand for fluorinated organic compounds is on the rise, and an efficient large-scale synthesis of this compound would position it as a valuable commodity chemical.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Fluoro-2-(hydroxymethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via hydrosilylation reactions using an Fe-based catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]), which facilitates the introduction of the hydroxymethyl group . Alternatively, nucleophilic substitution of halogenated precursors (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) with hydroxymethylating agents under palladium catalysis has been reported . Critical parameters include:

- Catalyst loading (0.5–2 mol% Pd for substitution reactions).

- Solvent selection (polar aprotic solvents like DMF or THF for improved solubility).

- Temperature control (60–100°C for substitution; room temperature for hydrosilylation).

Yields exceeding 70% are achievable with rigorous exclusion of moisture and oxygen .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ 4.6–4.8 ppm, singlet) and nitrile carbon (δ 115–120 ppm) .

- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and -C≡N (2220–2260 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 165.05 (C₈H₆FNO⁺) .

- X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing antidepressants like Escitalopram , where the hydroxymethyl group enables stereoselective modifications . The fluorine atom enhances metabolic stability, while the nitrile group participates in bioisosteric replacements (e.g., mimicking carboxylic acids) . Researchers should validate bioactivity using in vitro receptor-binding assays and ADME/Tox profiling .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. hydrolysis) affect the stability of this compound?

- Methodological Answer : The hydroxymethyl group is prone to oxidation under aerobic conditions, forming 4-fluoro-2-formylbenzonitrile , while the nitrile group may hydrolyze to amides in acidic/basic media . Stability studies should include:

Q. What strategies resolve contradictions in catalytic efficiencies during cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–85%) arise from boronic acid impurities or catalyst poisoning by the hydroxymethyl group . Mitigation strategies:

- Pre-purification of boronic acids via recrystallization.

- Ligand screening (e.g., SPhos or XPhos for Pd) to enhance turnover .

- Protection of the hydroxymethyl group as a silyl ether (e.g., TBSCl) before coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.